2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

mTOR PI3K kinase selectivity

Accelerate your medicinal chemistry programs with 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (909186-56-7). Unlike flexible monocyclic morpholines, this conformationally locked [2.2.1] scaffold reduces logD by 0.5–1.0 units while adding minimal molecular weight, improving solubility and selectivity. The HCl salt is ready for coupling, no neutralization needed. Ideal for bridging morpholine in mTOR inhibitors (subnanomolar IC50, 26,000× over PI3Kα), GABA mimetics (PAMPA-BBB Pe = 8.7×10⁻⁶ cm/s), and TAAR1 modulators. Stock is limited; secure your high-purity building block now to avoid delays.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 909186-56-7
Cat. No. B1323441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
CAS909186-56-7
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC1C2CNC1CO2.Cl
InChIInChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H
InChIKeyZFOKPFPITUUCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride (CAS 909186-56-7) Procurement Guide for Bridged Morpholine Building Blocks


2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 909186-56-7) is a bridged bicyclic morpholine building block consisting of a conformationally locked [2.2.1] scaffold bearing both oxygen and nitrogen heteroatoms [1]. The compound is employed in medicinal chemistry as a morpholine isostere that introduces rigidification and altered physicochemical properties, including reduced lipophilicity relative to the parent monocyclic heterocycles [2]. The hydrochloride salt enhances aqueous solubility and facilitates direct use in coupling reactions without additional neutralization steps.

Why Morpholine and Piperidine Analogs Cannot Substitute for 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride


Simple monocyclic heterocycles such as morpholine, piperidine, or piperazine lack the conformational constraint and altered basicity profile of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. The bridged bicyclic framework locks the nitrogen and oxygen atoms into a fixed three-dimensional geometry that cannot be reproduced by freely rotating six-membered rings [1]. This structural rigidification produces measurable differences in lipophilicity, pKa, target selectivity, and metabolic stability that directly impact pharmacological performance [2]. Procurement of a generic morpholine analog therefore fails to deliver the specific physicochemical and biological profile required for applications demanding enhanced mTOR selectivity over PI3K or reduced logD relative to carbon count.

Quantitative Differentiation of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride from Structural Analogs


Conformational Locking and mTOR Kinase Selectivity Over PI3Kα

Replacement of morpholine with a bridged morpholine in pyrazolopyrimidine inhibitors produced dramatic improvements in mTOR-targeting selectivity [1]. The bridged morpholine-containing analogs achieved subnanomolar mTOR IC50 values while exhibiting up to 26,000-fold selectivity over PI3Kα, a selectivity window unattainable with the corresponding morpholine analogs [2]. Molecular modeling attributes this enhanced selectivity to the deeper pocket in mTOR (Phe961Leu difference from PI3K) that accommodates the rigid bridged scaffold [1].

mTOR PI3K kinase selectivity oncology bridged morpholine

Lipophilicity Reduction Despite Carbon Atom Addition

Contrary to the expectation that adding a carbon atom increases lipophilicity, bridging morpholine across the ring with a one-carbon tether reduces logD [1]. The parent 2-oxa-5-azabicyclo[2.2.1]heptane free base exhibits a predicted LogP of 0.076, while the hydrochloride salt shows LogP = 0.88 [2]. In matched molecular pair analyses, replacing morpholine with bridged morpholines lowered measured logD7.4 by approximately −0.5 to −1.0 units [1].

lipophilicity logD physicochemical properties ADME bridged heterocycle

Aqueous Solubility and Salt Form Advantage

The hydrochloride salt of 2-oxa-5-azabicyclo[2.2.1]heptane (CAS 909186-56-7) exhibits measured aqueous solubility of 13.9 mg/mL (0.102 mol/L), whereas the free base form (CAS 279-33-4) shows an estimated water solubility of 1×10⁶ mg/L based on Log Kow . The protonated salt form provides a 10–100× solubility enhancement over typical free-base bridged morpholine scaffolds, enabling direct use in aqueous reaction conditions without additional solubilizing agents.

solubility hydrochloride salt formulation aqueous solubility building block

Metabolic Stability and CNS Permeability of Bridged Morpholine Derivatives

Derivatives bearing the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold demonstrate favorable metabolic stability and blood-brain barrier penetration [1]. A representative derivative (5-(3-fluoro-4-methoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane) exhibited a human liver microsomal half-life of 3.2 hours and a PAMPA-BBB permeability coefficient of 8.7 × 10⁻⁶ cm/s [1]. In rodent models, related 5-benzyl derivatives displayed half-lives exceeding 8 hours [2].

metabolic stability blood-brain barrier CNS microsomal half-life PAMPA

Basicity Modulation (pKa) Relative to Morpholine and Piperidine

The bridged bicyclic framework alters the basicity of the secondary amine compared to monocyclic analogs . The predicted pKa of 2-oxa-5-azabicyclo[2.2.1]heptane is 9.12 ± 0.20, which is intermediate between morpholine (pKa ≈ 8.36) and piperidine (pKa ≈ 11.2) [1]. This pKa value positions the nitrogen for optimal ionization at physiological pH (7.4), where the protonated fraction (~98%) exceeds that of morpholine (~90%) while avoiding the excessive basicity of piperidine that can lead to lysosomal trapping.

pKa basicity nitrogen heterocycle ionization physicochemical properties

Potency Against SPR (Sepiapterin Reductase) and Kinase Targets

Derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane exhibit potent inhibition of sepiapterin reductase (SPR) and various kinase targets [1][2]. A specific derivative (BDBM660102) showed an SPR IC50 of 0.640 nM [1]. Other bridged morpholine-containing compounds have demonstrated mTOR IC50 values as low as 21.5 nM and subnanomolar potencies in kinase assays [2][3]. These potencies reflect the scaffold's ability to engage deep hydrophobic pockets inaccessible to planar morpholine analogs.

SPR sepiapterin reductase kinase inhibition IC50 enzymatic assay

High-Impact Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride in Drug Discovery


mTOR-Selective Kinase Inhibitor Lead Optimization

Use the bridged morpholine scaffold to replace morpholine in pyrazolopyrimidine or triazine mTOR inhibitor series, achieving subnanomolar mTOR IC50 values and up to 26,000-fold selectivity over PI3Kα [1]. This differentiation is critical for advancing oncology candidates with reduced PI3K-mediated toxicity.

CNS-Penetrant Drug Design for Psychiatric and Neurological Indications

Incorporate the 2-oxa-5-azabicyclo[2.2.1]heptane core into GABA-mimetic or TAAR1-targeting molecules to leverage favorable blood-brain barrier permeability (PAMPA-BBB Pe = 8.7 × 10⁻⁶ cm/s) and extended microsomal half-life (3.2–>8 hours) [2]. The scaffold is explicitly claimed in Roche patents for treating psychiatric, metabolic, and sleep disorders [3].

Backbone-Constrained γ-Amino Acid (GABA) Analog Synthesis

Employ the C-3 functionalized 2-oxa-5-azabicyclo[2.2.1]heptane platform to synthesize conformationally locked analogs of baclofen and pregabalin [4]. The rigid scaffold enforces specific γ-amino acid conformations, enabling SAR studies of GABA receptor subtype selectivity.

Physicochemical Property Modulation in Hit-to-Lead Campaigns

Replace monocyclic morpholine, piperidine, or piperazine moieties with the 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride to reduce logD by 0.5–1.0 units while adding only one carbon atom [5]. This counterintuitive lipophilicity reduction improves solubility, reduces off-target protein binding, and enhances developability without increasing molecular weight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.